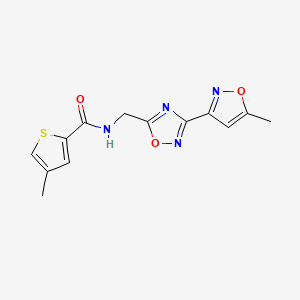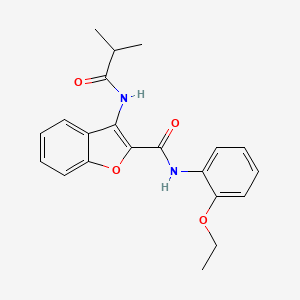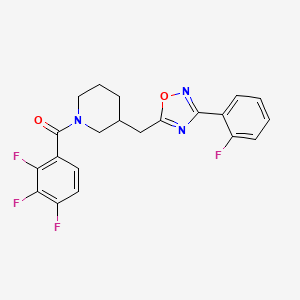
5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of THIQ, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Scientific Research Applications
Prodrug Development for Hypoxic Tissues
The compound 5-Chloromethyl-1-methyl-2-nitroimidazole, related to the target molecule, has been explored for its potential in prodrug development aimed at selective drug delivery to hypoxic tissues. By reacting with anions derived from 5-bromoisoquinolin-1-one, it demonstrates a mechanism for the biomimetic release of the active drug in targeted areas, suggesting a novel approach for treating hypoxic tumors (Parveen, Naughton, Whish, & Threadgill, 1999).
Metal Complex Synthesis for Antimicrobial Applications
The synthesis of novel ligands and their metal complexes using 5-Chloromethyl-8-hydroxyquinoline, a derivative of the compound , indicates significant potential in antimicrobial applications. These complexes have been tested for in vitro antimicrobial activity against several bacteria and fungi, showing promising results that could lead to new treatments for infectious diseases (Patel & Patel, 2017).
Structural Analysis for Drug Design
Research involving the structural analysis of substituted tetrahydroquinolines, including derivatives similar to 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one, provides insights into the design of drugs with improved efficacy and reduced side effects. Such structural studies are crucial for understanding how small changes in molecular structure can significantly impact the biological activity of potential pharmaceuticals (Albov, Rybakov, Babaev, & Aslanov, 2004).
Tubulin-Polymerization Inhibitors for Cancer Therapy
The modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in drug leads to produce new compounds has led to the discovery of potent tubulin-polymerization inhibitors, targeting the colchicine site. This research presents a direct application in developing new chemotherapeutic agents that disrupt microtubule formation, a promising approach for cancer therapy (Wang et al., 2014).
Future Directions
The future directions of research on 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one could involve further exploration of its biological activities, development of novel THIQ analogs with potent biological activity, and investigation of its mechanism of action . Additionally, the development of new and environmentally friendly methods for the synthesis of THIQ derivatives could be another area of focus .
properties
IUPAC Name |
5-chloro-2-methyl-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-12-6-7-3-2-4-9(11)8(7)5-10(12)13/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEXXLOXFXBICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(CC1=O)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)
![1,3-dimethyl-5-(2-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2667435.png)

![9-Methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2667437.png)

![Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2667442.png)


![2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2667449.png)
![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2667451.png)
![(E)-N-(4-butylphenyl)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2667453.png)
